2-(3-Phenylisoxazol-5-yl)ethanol

Vue d'ensemble

Description

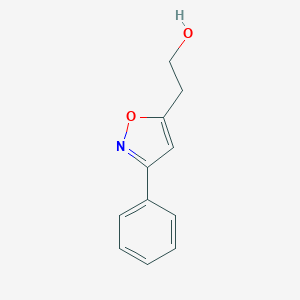

2-(3-Phenylisoxazol-5-yl)ethanol is an organic compound with the molecular formula C11H11NO2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . The compound features a phenyl group attached to an isoxazole ring, which is further connected to an ethanol moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylisoxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form the isoxazole ring, followed by reduction to introduce the ethanol group . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Phenylisoxazol-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(3-Phenylisoxazol-5-yl)acetaldehyde or 2-(3-Phenylisoxazol-5-yl)acetic acid.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Synthesis of 2-(3-Phenylisoxazol-5-yl)ethanol

The synthesis of this compound typically involves the cyclization of appropriate precursors under various conditions. A common method includes the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, leading to the formation of isoxazole derivatives. Recent advancements have introduced more environmentally friendly synthetic routes, including the use of ionic liquids and ultrasound-assisted reactions, which improve yield and reduce reaction times .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Studies indicate that isoxazole derivatives possess significant antibacterial properties against pathogens such as E. coli and S. aureus. For instance, compounds with substitutions at the 5-position of the isoxazole ring have shown enhanced activity against these bacteria .

- Anticancer Potential : There is emerging evidence suggesting that isoxazole derivatives may exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Neurological Applications : Isoxazole compounds are being investigated for their neuroprotective properties. They may play a role in treating neurological disorders by acting as antagonists at specific receptors, such as mGluR5, which are implicated in conditions like anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study conducted by RamaRao et al. (2011) synthesized a series of 5-(heteroaryl)isoxazoles and evaluated their antibacterial activity. Among these, specific compounds demonstrated significant efficacy against E. coli and S. aureus, indicating the potential for developing new antimicrobial agents based on the isoxazole structure .

Case Study 2: Neuroprotective Effects

In a recent investigation into the neuroprotective effects of isoxazole derivatives, researchers found that certain compounds could inhibit neuronal apoptosis in vitro. This suggests their potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Target Organism/Cell Type | Observations |

|---|---|---|---|

| Antimicrobial | 5-(heteroaryl)isoxazoles | E. coli, S. aureus | Significant antibacterial activity |

| Anticancer | Various isoxazole derivatives | Cancer cell lines | Induced apoptosis |

| Neuroprotective | Isoxazole derivatives | Neuronal cells | Inhibition of apoptosis |

Mécanisme D'action

The mechanism of action of 2-(3-Phenylisoxazol-5-yl)ethanol involves its interaction with specific molecular targets. The isoxazole ring is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. The compound may also interact with other biological targets, leading to its diverse biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Phenylisoxazol-5-yl)methanol

- 3-Phenylisoxazol-5-ol

- 5-Phenylisoxazole

Uniqueness

2-(3-Phenylisoxazol-5-yl)ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Activité Biologique

2-(3-Phenylisoxazol-5-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. Isoxazole derivatives, including this compound, have been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with isoxazole-containing reagents. For instance, the compound can be synthesized via a one-pot reaction involving hydroxylamine and α,β-unsaturated carbonyl compounds. The yields can vary based on the reaction conditions and substituents used.

1. Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various isoxazole compounds, certain derivatives showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Specifically, modifications in the phenyl ring structure influenced the antimicrobial efficacy, suggesting that this compound may also possess similar properties.

2. Anti-inflammatory Effects

Isoxazole derivatives have been recognized for their anti-inflammatory activities. Research indicates that modifications in the isoxazole structure can enhance anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and prostaglandins . The potential mechanism involves the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes relevant to metabolic diseases. For example, studies on related isoxazole compounds have shown promising results as inhibitors of α-amylase and α-glucosidase, which are targets for managing diabetes mellitus . The molecular docking studies indicated favorable binding interactions between these compounds and the target enzymes, suggesting that this compound may exhibit similar inhibitory activities.

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of various isoxazole derivatives, researchers tested this compound against multiple bacterial strains using the agar diffusion method. The results indicated that the compound exhibited significant inhibition zones against S. aureus and E. coli, comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Assays

A study focused on assessing the anti-inflammatory potential of isoxazole derivatives utilized in vivo models to measure cytokine levels post-treatment with this compound. The results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity | Findings |

|---|---|

| Antimicrobial | Significant inhibition against S. aureus and E. coli; structure-dependent efficacy observed. |

| Anti-inflammatory | Reduces levels of inflammatory cytokines; potential NF-kB inhibition noted. |

| Enzyme Inhibition | Potential α-amylase and α-glucosidase inhibitors; favorable docking interactions suggested. |

Propriétés

IUPAC Name |

2-(3-phenyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLIDCOJLSEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456161 | |

| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14776-02-4 | |

| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.